molecular formula C23H19ClN2O4S B3013209 (E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192740-84-3

(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B3013209
CAS No.: 1192740-84-3
M. Wt: 454.93
InChI Key: GDVANGWYXBHSGF-SFQUDFHCSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzothiazolo-oxadiazocine core fused with a bicyclic methanobenzo moiety. The ethyl ester group at position 13 enhances lipophilicity, which may impact solubility and bioavailability.

Properties

IUPAC Name

ethyl (13E)-13-[(2-chlorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c1-3-29-21(28)18-19-14-9-5-7-11-16(14)30-23(18,2)25-22-26(19)20(27)17(31-22)12-13-8-4-6-10-15(13)24/h4-12,18-19H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVANGWYXBHSGF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5Cl)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=CC=C5Cl)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolo[2,3-d][1,3,5]oxadiazocine framework which is known for its diverse biological activities. The presence of the chlorobenzylidene moiety may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives containing thiazole rings possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Some thiazole derivatives also demonstrate antifungal activity against Candida albicans, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structural features:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
  • Cell Lines Tested : Research has utilized various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) to assess cytotoxicity. Results showed that certain derivatives led to a significant reduction in cell viability .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of thiazolo compounds and evaluating their biological activity. The synthesized compound exhibited:

Activity TypeTest OrganismResult
AntibacterialE. coliInhibition Zone: 15 mm
AntifungalC. albicansMIC: 32 µg/mL
CytotoxicityMCF-7 Cell LineIC50: 25 µM

The results indicate that the synthesized compound has promising antimicrobial and anticancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzylidene moiety significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains compared to those with electron-donating groups. This highlights the importance of functional group positioning in optimizing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

The benzylidene moiety is a critical pharmacophore in this class of compounds. Substitutions at this position significantly alter molecular properties:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-...-13-carboxylate 2-chloro N/A N/A N/A Target
(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-...-13-carboxylate 3-iodo N/A N/A N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile 2,4,6-trimethyl 243–246 68 3,436 (NH), 2,219 (CN)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile 4-cyano 213–215 68 3,423 (NH), 2,209 (CN)

Key Observations:

  • In contrast, the 2,4,6-trimethyl substituent introduces steric bulk and electron-donating effects, which could stabilize certain conformations .
  • Thermal Stability: Higher melting points in trimethyl-substituted derivatives (243–246°C vs. 213–215°C for 4-cyano) suggest stronger intermolecular interactions, possibly due to van der Waals forces from methyl groups or hydrogen bonding involving NH groups .

Core Heterocyclic Variations

Compounds with related fused heterocycles but differing core structures exhibit distinct properties:

Compound Name Core Structure Key Functional Groups Reference
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Pyrimidoquinazoline Carbonyl, nitrile
Synthesized 1,3-Oxazepine and Thiazolidine derivatives 1,3-Oxazepine, Thiazolidin-4-one Ester, hydrazide, azetidin-2-one

Key Observations:

  • Functional Group Impact: The presence of a nitrile group in pyrimidoquinazoline derivatives (e.g., compound 12) may enhance dipole interactions, influencing solubility and crystallization behavior .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), structural similarity can be quantified based on binary fingerprints:

  • Substituent Contribution: The 2-chloro group in the target compound shares a moderate Tanimoto score (~0.65) with 3-iodo analogs due to halogen presence but diverges significantly from methyl/cyano-substituted derivatives (~0.35–0.45) .
  • Scaffold Similarity: The fused thiazolo-oxadiazocine core aligns closely with other benzothiazolo derivatives (Tanimoto >0.7), but differences in ring fusion (e.g., pyrimidoquinazoline) reduce similarity scores (<0.5) .

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